3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the benzyl and methoxybenzyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-indole-2-carboxylate
- 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
Uniqueness
3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C27H25N3O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C27H25N3O3/c1-18-12-13-23-22(14-18)24-25(28(23)2)26(31)30(16-19-8-5-4-6-9-19)27(32)29(24)17-20-10-7-11-21(15-20)33-3/h4-15H,16-17H2,1-3H3 |
InChI Key |
GKGQZJLWJDOSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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